Methyl 3-iodohexadecanoate
Description
Methyl 3-iodohexadecanoate is a branched-chain fatty acid methyl ester characterized by a 16-carbon backbone (hexadecanoate) substituted with an iodine atom at the third carbon position and a methyl ester group at the terminal carboxylate. Replacing the hydroxyl group with iodine significantly alters its physicochemical properties, including molecular weight, polarity, and reactivity.
Properties
CAS No. |
62885-99-8 |
|---|---|
Molecular Formula |
C17H33IO2 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
methyl 3-iodohexadecanoate |
InChI |
InChI=1S/C17H33IO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h16H,3-15H2,1-2H3 |
InChI Key |
HAIXEBKADVSBOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)OC)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-iodohexadecanoate can be synthesized through several methods. One common approach involves the iodination of methyl hexadecanoate. This process typically requires the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under controlled conditions to ensure selective iodination at the third carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-iodohexadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.
Major Products Formed:
Substitution: Methyl 3-azidohexadecanoate, methyl 3-cyanohexadecanoate, methyl 3-mercaptohexadecanoate.
Reduction: Methyl hexadecanoate.
Oxidation: Hexadecanoic acid.
Scientific Research Applications
Chemistry: Methyl 3-iodohexadecanoate is used as an intermediate in organic synthesis, particularly in the preparation of other iodinated compounds and derivatives. It serves as a building block for the synthesis of complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is used as a probe to study lipid metabolism and transport. Its iodinated structure allows for easy detection and quantification in biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Medicine: The compound has potential applications in drug development, particularly in the design of radiolabeled compounds for diagnostic imaging and therapeutic purposes. Its iodine atom can be replaced with radioactive isotopes for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Industry: this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of methyl 3-iodohexadecanoate depends on its specific application. In biological systems, it may interact with lipid transport proteins and enzymes involved in fatty acid metabolism. The iodine atom can serve as a radiolabel, allowing for the tracking and quantification of the compound in metabolic studies.
Comparison with Similar Compounds
Methyl 3-Hydroxyhexadecanoate (CAS 51883-36-4)
- Molecular Formula : C17H34O3
- Molecular Weight : 286.45 g/mol
- Key Differences: The hydroxyl group at C-3 enables hydrogen bonding, increasing solubility in polar solvents like methanol or water compared to the iodo analog. Reactivity: Prone to ester hydrolysis under acidic/basic conditions and oxidation of the hydroxyl group to a ketone. Applications: Used in lipidomics and as a precursor for bioactive molecules.
Methyl 3-Hydroxydodecanoate (CAS 72864-23-4)
- Molecular Formula : C13H26O3
- Molecular Weight : 230.34 g/mol
- Key Differences: Shorter carbon chain (C12 vs. C16) reduces hydrophobic interactions, lowering melting point and increasing volatility. Hydroxyl group confers similar polarity to Methyl 3-hydroxyhexadecanoate but with diminished lipid-membrane affinity due to shorter chain length.
Methyl Iodide (CAS 74-88-4)
Unsubstituted Methyl Esters (e.g., Methyl Tetradecanoate)
- Example: Methyl tetradecanoate (CAS 124-10-7)
- Molecular Formula : C15H30O2
- Key Differences: No substituents on the carbon chain, leading to higher crystallinity and melting points. Lower molecular weight and absence of iodine reduce steric hindrance, enhancing enzymatic hydrolysis rates (e.g., by lipases).
Data Table: Comparative Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Solubility Trends | Reactivity Highlights |
|---|---|---|---|---|---|
| Methyl 3-iodohexadecanoate* | C17H33IO2 | ~396 | Iodo (C-3) | Low in water; high in DCM | SN2 substitution at iodine |
| Methyl 3-hydroxyhexadecanoate | C17H34O3 | 286.45 | Hydroxyl (C-3) | Moderate in polar solvents | Ester hydrolysis, oxidation |
| Methyl 3-hydroxydodecanoate | C13H26O3 | 230.34 | Hydroxyl (C-3) | Higher in ethanol | Similar to C17 analog |
| Methyl iodide | CH3I | 141.94 | Iodo (C-1) | High in organic solvents | Rapid SN2 methylation |
| Methyl tetradecanoate | C15H30O2 | 242.40 | None | Low in water | Lipase-mediated hydrolysis |
Notes
- Limited direct data on this compound necessitate extrapolation from structural analogs.
- The iodine substituent’s steric and electronic effects distinguish it from hydroxylated or unsubstituted esters in synthetic and biological contexts.
- Further experimental studies are required to validate inferred properties like melting points and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
